molecular formula C8H6O3S B12433406 Benzo(b)thiophene-3-ol 1,1-dioxide CAS No. 61670-15-3

Benzo(b)thiophene-3-ol 1,1-dioxide

Cat. No.: B12433406
CAS No.: 61670-15-3
M. Wt: 182.20 g/mol
InChI Key: ZJQZMNWBIAVMJK-UHFFFAOYSA-N
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Description

Benzo(b)thiophene-3-ol 1,1-dioxide is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene and thiophene. The presence of the sulfur atom in the thiophene ring imparts unique chemical and physical properties to these compounds. This compound is of significant interest in medicinal chemistry and materials science due to its diverse applications and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing benzo(b)thiophene-3-ol 1,1-dioxide involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This reaction proceeds through the formation of a quaternary spirocyclization intermediate via selective ipso-addition instead of ortho-attack. The S-migration process leads to the formation of the desired product. The reaction is carried out under constant current electrolysis using graphite felt electrodes in an undivided electrolytic cell at room temperature. Et4NPF6 is used as the electrolyte, and HFIP/CH3NO2 is used as the co-solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the electrochemical synthesis method mentioned above can be adapted for large-scale production due to its efficiency and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the hydroxyl group in the molecule.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the hydroxyl group or the sulfur atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Scientific Research Applications

Benzo[b]thiophene-3(2H)-one 1,1-dioxide and its derivatives have various applications in chemical and biological sciences, including serving as reagents in synthesis, demonstrating anti-tubercular activity, and acting as cytotoxic agents .

Scientific Research Applications

  • Versatile Reagent Benzo[b]thiophen-3(2H)-one 1,1-dioxide can be used in the synthesis of heterocyclic systems, such as 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene] .
  • Anti-tubercular Activity 3-substituted benzothiophene-1,1-dioxide compounds are effective inhibitors of Mycobacterium tuberculosis growth under aerobic conditions . A study showed that the tetrazole substituent was the most potent, with a minimum inhibitory concentration (MIC) of 2.6 µM . Oxadiazoles also had good anti-tubercular activity with MICs of 3–8 µM .
  • Cytotoxic Agents Benzo[b]thiophenesulphonamide 1,1-dioxide derivatives are strong cytotoxic agents that induce reactive oxygen species (ROS) overproduction and apoptosis in tumor cells .

Synthesis of Benzo[b]thiophene Derivatives

  • 3-bromobenzothiophene-1,1-dioxide is produced by oxidizing commercially available 3-bromothionaphthalene with hydrogen peroxide .
  • Reacting 3-bromobenzothiophene-1,1-dioxide with corresponding thiols produces 3-substituted BTDs .
  • 6-[N-(2-phenylethyl)]benzo[b]thiophenesulphonamide 1,1-dioxide (BTS-2) can be synthesized through the Meerwein's method, involving the treatment of diazonium salts with sulphonyl chloride in the presence of cuprous chloride, followed by treatment with phenetylamine . The oxidation of benzo[b]thiophene can be carried out using 30% hydrogen peroxide .

Examples of synthesized compounds and their yields :

  • 3-(benzo[d]thiazol-2-ylthio)benzo[b]thiophene 1,1-dioxide (3h): 32% yield
  • 3-((5-chloro-3a,7a-dihydrobenzo[d]thiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide (3i): 30% yield
  • 3-(pyridin-4-ylthio)benzo[b]thiophene 1,1-dioxide (3w): 25% yield
  • 3-(isoquinolin-3-ylthio)benzo[b]thiophene 1,1-dioxide (3x): 36% yield
  • 3-(naphthalen-2-ylthio)benzo[b]thiophene 1,1-dioxide (3y): 42% yield

Mechanism of Action

The mechanism of action of benzo(b)thiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activation of the STAT3 pathway, which is involved in cell proliferation, migration, and survival. By blocking this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Benzo(b)thiophene-3-ol 1,1-dioxide can be compared with other similar compounds such as:

    Benzo(b)thiophene-1,1-dioxide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Thiophene-1,1-dioxide: A simpler structure without the benzene ring, leading to different chemical properties and applications.

    Benzo(b)thiophene-3-one 1,1-dioxide:

Biological Activity

Benzo(b)thiophene-3-ol 1,1-dioxide, a derivative of the benzo[b]thiophene scaffold, has garnered attention for its diverse biological activities, particularly in cancer research and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by recent studies and findings.

Overview of this compound

Benzo(b)thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The 1,1-dioxide moiety enhances the compound's reactivity and biological profile. Recent research has focused on the synthesis and evaluation of various derivatives to elucidate their mechanisms of action and therapeutic potentials.

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzo(b)thiophene derivatives. For instance:

  • Cytotoxicity : A study demonstrated that derivatives such as benzo[b]thiophenesulphonamide 1,1-dioxide exhibit strong cytotoxic effects against various human tumor cell lines (K-562, CCRF-CEM, HT-29, HeLa) by inducing reactive oxygen species (ROS) overproduction and apoptosis . The mechanism involves the inhibition of tumor-associated NADH oxidase (tNOX), which is crucial for ROS generation in cancer cells.
  • STAT3 Inhibition : Another research identified novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold. One compound (8b) showed significant activity against cancer cells by inducing apoptosis and blocking cell cycle progression while reducing intracellular ROS levels . This suggests that targeting STAT3 could be a viable strategy in cancer therapy.

2. Enzyme Inhibition

Benzo(b)thiophene derivatives have also been evaluated for their inhibitory effects on cholinesterases:

  • Cholinesterase Inhibition : A recent study reported that certain benzothiophene-chalcone hybrids effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The best inhibitor from this series had an IC50 value comparable to galantamine, a standard treatment for Alzheimer's disease . This indicates potential applications in neurodegenerative disorders.

Case Studies and Research Findings

StudyCompoundActivityMechanism
BTS DerivativesCytotoxicityInduces ROS; inhibits tNOX
Compound 8bAnticancerInhibits STAT3; induces apoptosis
Benzothiophene-ChalconeCholinesterase InhibitionAChE/BChE inhibition

Structure-Activity Relationships

The biological activity of benzo(b)thiophene derivatives is influenced by their structural features. For example:

  • Lipophilicity : The lipophilicity of compounds has been correlated with their cytotoxic effects. More lipophilic compounds tend to exhibit stronger cytotoxicity due to enhanced membrane permeability .
  • Substituent Effects : Variations in substituents at different positions on the benzothiophene ring significantly affect both potency and selectivity against specific targets. For instance, modifications at the C-3 position have been systematically studied to optimize anti-tubercular activity .

Properties

CAS No.

61670-15-3

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

1,1-dioxo-1-benzothiophen-3-ol

InChI

InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5,9H

InChI Key

ZJQZMNWBIAVMJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)O

Origin of Product

United States

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